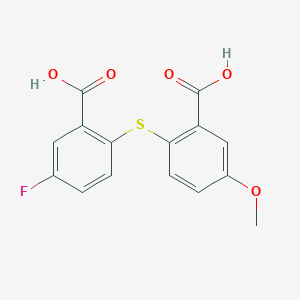
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes both carboxylic acid and methoxy functional groups, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid typically involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with ethyl 5-fluoro-2-mercaptobenzoate in the presence of caesium carbonate in N,N-dimethylformamide. The reaction mixture is heated to 80°C and then allowed to stir overnight at room temperature. The product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxy group can influence the compound’s overall polarity and solubility. These interactions can modulate the activity of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 2-(2-Carboxy-4-fluorophenylthio)-4,5-difluorobenzoic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C15H11FO5S |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-(2-carboxy-4-fluorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H11FO5S/c1-21-9-3-5-13(11(7-9)15(19)20)22-12-4-2-8(16)6-10(12)14(17)18/h2-7H,1H3,(H,17,18)(H,19,20) |
Clave InChI |
RBWXCFSPJYJFDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



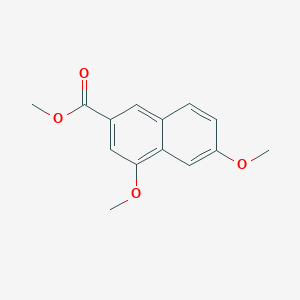

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


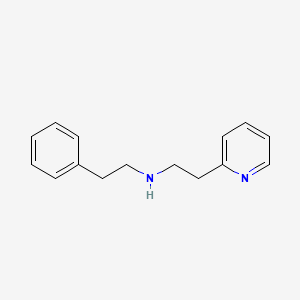
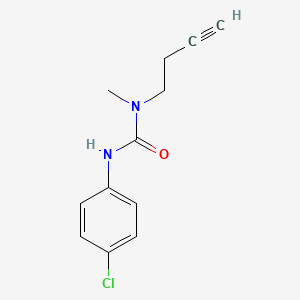

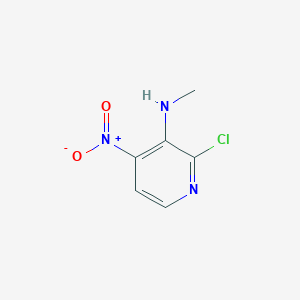
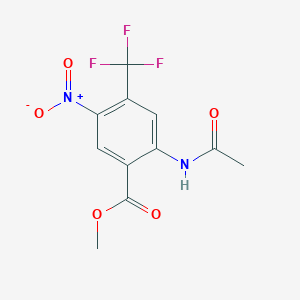
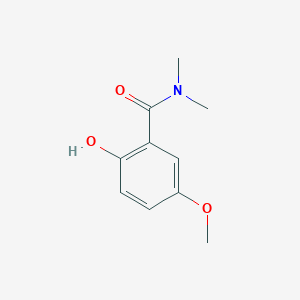
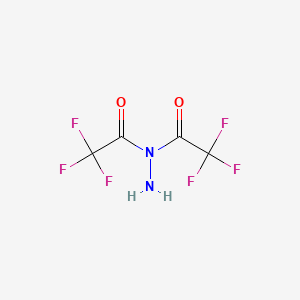
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
